Cas no 5973-55-7 (Benzenamine,N-(1-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-)

Benzenamine,N-(1-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)- structure
5973-55-7 structure
Product Name:Benzenamine,N-(1-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
CAS No:5973-55-7
MF:C11H12F3N3O4
MW:307.22589302063
CID:381287
PubChem ID:339051
Update Time:2025-04-19

Benzenamine,N-(1-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-(1-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
    • N-butan-2-yl-2,6-dinitro-4-(trifluoromethyl)aniline
    • 0137402
    • A3236
    • AC1L7P4J
    • N-(butan-2-yl)-2,6-dinitro-4-(trifluoromethyl)aniline
    • NSC363969
    • NSC-363969
    • ST4090127
    • STK681717
    • COAUHCNUULPWCV-UHFFFAOYSA-N
    • AKOS037632389
    • DTXSID60320751
    • 5973-55-7
    • N-(SEC-BUTYL)-N-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE
    • Inchi: 1S/C11H12F3N3O4/c1-3-6(2)15-10-8(16(18)19)4-7(11(12,13)14)5-9(10)17(20)21/h4-6,15H,3H2,1-2H3
    • InChI Key: COAUHCNUULPWCV-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=C(C=1)[N+](=O)[O-])NC(C)CC)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 307.07806
  • Monoisotopic Mass: 307.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.422
  • Boiling Point: 344.9°C at 760 mmHg
  • Flash Point: 162.4°C
  • Refractive Index: 1.54
  • PSA: 98.31
  • LogP: 4.85160
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